molecular formula C15H21NO2S B14249664 4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide CAS No. 214894-82-3

4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide

Cat. No.: B14249664
CAS No.: 214894-82-3
M. Wt: 279.4 g/mol
InChI Key: GAGHAWGRMAYWML-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide is a synthetic organic compound that belongs to the class of benzoxathiins. These compounds are characterized by a benzene ring fused with an oxathiin ring, which contains both oxygen and sulfur atoms. This particular compound has been studied for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with 8-hydroxythiochroman, which undergoes a series of reactions to form the benzoxathiin ring through a sulfonium salt intermediate . The key steps include:

    Formation of the Benzoxathiin Ring: The starting material, 8-hydroxythiochroman, is reacted with appropriate reagents to form the benzoxathiin ring.

    Introduction of the Propylbutanamide Moiety: The benzoxathiin intermediate is then reacted with propylbutanamide under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxathiin ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide involves its interaction with specific molecular targets. For instance, it has been studied as a ligand for melatonin receptors, where it mimics the action of melatonin by binding to these receptors and modulating their activity . The molecular pathways involved include the regulation of circadian rhythms and various endocrine functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydro-1,4-benzoxathiin-5-YL)-N-propylbutanamide is unique due to its specific structural features and the presence of the propylbutanamide moiety

Properties

CAS No.

214894-82-3

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzoxathiin-5-yl)-N-propylbutanamide

InChI

InChI=1S/C15H21NO2S/c1-2-9-16-14(17)8-4-6-12-5-3-7-13-15(12)19-11-10-18-13/h3,5,7H,2,4,6,8-11H2,1H3,(H,16,17)

InChI Key

GAGHAWGRMAYWML-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCCC1=C2C(=CC=C1)OCCS2

Origin of Product

United States

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